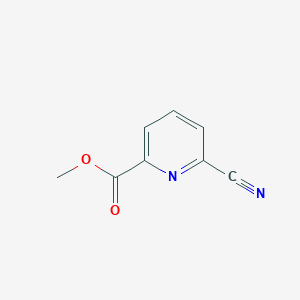

Methyl 6-cyanopicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWEJPTYZWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652154 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98436-83-0 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Chemical Properties of Methyl 6-Cyanopicolinate

Abstract: this compound is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique architecture, featuring a pyridine core functionalized with both a cyano and a methyl ester group, presents a versatile scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, synthetic utility, and safe handling protocols, designed to empower researchers, scientists, and drug development professionals in their work with this valuable chemical intermediate.

This compound (CAS No. 98436-83-0) is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis.[1] The strategic placement of an electron-withdrawing cyano group and a readily transformable methyl ester on the pyridine ring makes it a highly valuable precursor. The pyridine motif itself is a common feature in numerous biologically active molecules, and this compound provides an efficient entry point for creating diverse libraries of novel compounds.[2] This document serves as a technical resource, consolidating essential data and field-proven insights to facilitate its effective use in research and development settings.

Core Molecular and Physical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and structural characteristics. This compound is a white to light yellow solid under standard conditions, a property that influences its handling and reaction setup.[3][4]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key physicochemical properties are summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98436-83-0 | [1][5][6] |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| Appearance | White to Light Yellow Solid / Powder or Crystals | [3][4] |

| Purity | Typically ≥95-97% | [4][5][7] |

| Boiling Point | 320.3°C at 760 mmHg (Predicted) | [3] |

| Storage | Room temperature, under inert atmosphere | [3][8] |

| SMILES | O=C(OC)C1=NC(C#N)=CC=C1 | [8] |

| InChI Key | RWTWEJPTYZWMEY-UHFFFAOYSA-N | [4] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is a cornerstone of scientific integrity. The combination of NMR and IR spectroscopy provides a definitive fingerprint for this compound. While raw spectra are instrument-dependent, the expected characteristic signals are highly predictable.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | ~3.9 ppm | 3H, -OCH₃ (Ester methyl) |

| Multiplets | ~7.5 - 8.5 ppm | 3H, Aromatic protons on the pyridine ring | |

| ¹³C NMR | Signal | ~53 ppm | -OCH₃ (Ester methyl carbon) |

| Signal | ~117 ppm | -C≡N (Cyano carbon) | |

| Signals | ~120 - 150 ppm | Aromatic carbons of the pyridine ring | |

| Signal | ~165 ppm | C=O (Ester carbonyl carbon) | |

| IR Spectroscopy | Strong, Sharp Stretch | ~2230 cm⁻¹ | -C≡N (Nitrile) |

| Strong Stretch | ~1725 cm⁻¹ | C=O (Ester carbonyl) | |

| Stretches | ~1580, 1450 cm⁻¹ | C=C / C=N (Pyridine ring) | |

| Stretch | ~1250 cm⁻¹ | C-O (Ester) |

Standardized Protocol for Spectroscopic Analysis

To ensure reproducibility, a standardized approach to data acquisition is recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Acquisition: Cap the tube and insert it into the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.

Protocol 2: IR Spectrum Acquisition (ATR)

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal.

-

Data Collection: Apply pressure with the anvil to ensure good contact and collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Chemical Reactivity and Synthetic Pathways

The synthetic value of this compound lies in the distinct reactivity of its three main components: the cyano group, the methyl ester, and the pyridine ring. This trifecta of functionality allows for sequential and selective transformations.

Diagram 2: Key Reaction Pathways of this compound

Caption: Major chemical transformations of the ester and cyano functional groups.

Reactions at the Ester Group

The methyl ester at the C-2 position is a classic electrophilic site.

-

Hydrolysis: It can be readily hydrolyzed under either acidic or basic conditions to yield 6-cyanopicolinic acid. This transformation is often a key step to enable further reactions, such as amide coupling, using standard peptide coupling reagents.

-

Amidation/Transesterification: The ester can react with amines to form the corresponding amides or with other alcohols under catalytic conditions to form different esters.

Reactions at the Cyano Group

The nitrile functionality at the C-6 position is a versatile handle for introducing nitrogen-containing groups.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical hydrides like lithium aluminum hydride (LiAlH₄). This opens up pathways to a wide range of derivatives.

-

Hydrolysis: Under strong acidic conditions, the nitrile can be hydrolyzed, typically to a primary amide and subsequently to a carboxylic acid, yielding pyridine-2,6-dicarboxylic acid derivatives.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. While the positions are substituted, the ring nitrogen can still participate in reactions, such as the formation of N-oxides using oxidizing agents like m-CPBA. This can modulate the electronic properties of the ring and influence the reactivity of the substituents.

Synthesis and Purification Workflow

Understanding the synthesis of a reagent is critical for quality assessment. This compound is typically prepared from a more common precursor, such as a halogenated picolinate. A common and effective method is the nucleophilic substitution of a bromine or chlorine atom with a cyanide source, catalyzed by a transition metal.

Diagram 3: Representative Synthetic Workflow

Caption: Flowchart for the synthesis of this compound via cyanation.

Experimental Protocol: Synthesis from Methyl 6-bromopicolinate

This protocol is adapted from standard cyanation procedures for aryl halides.[9]

-

Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool and flush with an inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add methyl 6-bromopicolinate (1.0 eq), copper(I) cyanide (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 110-120°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia/EDTA to complex the copper salts.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure product.

Applications in Medicinal Chemistry and Beyond

The bifunctional nature of this compound makes it a powerful intermediate in the development of high-value molecules.

-

Pharmaceutical Intermediates: It is a key precursor in synthesizing drug candidates.[3] The pyridine scaffold is prevalent in molecules targeting a range of therapeutic areas, including neurological disorders, cancer, and viral infections.[2][3] The cyano and ester groups serve as handles to build out more complex structures with specific biological activities.

-

Agrochemicals: The pyridine ring is also a core component of many modern herbicides and insecticides.[3] This building block allows for the systematic modification of substituents to optimize efficacy and selectivity in crop protection agents.

-

Materials Science: Pyridine derivatives are employed in the creation of functional materials like coordination polymers and organic light-emitting diodes (OLEDs).[2] this compound can serve as a ligand or monomer in the synthesis of these advanced materials.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are derived from available Safety Data Sheets (SDS).[10][11]

Table 3: Safety and Handling Information

| Category | Recommendation | Source(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation. | [10][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. | [10][11] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [10][11][12] |

| Storage | Keep container tightly closed. Store in a cool, dark, and dry place. Store under an inert atmosphere. | [3][8][10] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [10][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [10][11] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [10][11] |

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity, and versatile functional groups provide chemists with a reliable platform for molecular design and synthesis. By understanding its core chemical properties, from its spectroscopic signature to its reaction pathways and safety profile, researchers can confidently and efficiently leverage this building block to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 98436-83-0 [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound,98436-83-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. 98436-83-0|this compound|BLD Pharm [bldpharm.com]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 6-cyanopicolinate (CAS No. 98436-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-cyanopicolinate, with the CAS number 98436-83-0, is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with a cyano group and a methyl ester, offers multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents and agrochemicals.

Chemical Identity and Physicochemical Properties

This compound is systematically named methyl 6-cyanopyridine-2-carboxylate. It is also commonly referred to as 6-cyano-2-pyridinecarboxylic acid methyl ester. This compound is a white to light-yellow powder or crystalline solid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98436-83-0 | [2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [4] |

| Molecular Weight | 162.15 g/mol | [4] |

| Appearance | White to light-yellow powder or crystals | [1] |

| Melting Point | 111-113.5 °C | [5] |

| Boiling Point | 320.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.25 g/cm³ (Predicted) | [5] |

| Storage | Refrigerator, under an inert atmosphere | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing picolinate scaffold.

Cyanation of a 6-Halopicolinate Precursor

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 6-position of a methyl picolinate derivative. Methyl 6-chloropicolinate or methyl 6-bromopicolinate are suitable starting materials for this transformation. The reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of a palladium or copper catalyst can facilitate this cyanation reaction.

Experimental Protocol: Cyanation of Methyl 6-chloropicolinate

-

To a solution of methyl 6-chloropicolinate (1 equivalent) in anhydrous DMF, add sodium cyanide (1.2 equivalents).

-

Add a catalytic amount of palladium(II) acetate (0.05 equivalents) and a phosphine ligand, such as triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis of this compound via Palladium-Catalyzed Cyanation.

From Pyridine N-Oxide Derivatives

Another synthetic approach involves the reaction of a pyridine N-oxide precursor with a cyanide source. This method often proceeds through a Reissert-Henze type reaction. The pyridine N-oxide is first activated with an acylating or sulfonating agent, followed by the addition of a cyanide ion. Subsequent elimination and rearomatization yield the desired 2-cyanopyridine derivative.

Reactivity and Chemical Transformations

The chemical structure of this compound provides three main points for further chemical modification: the cyano group, the methyl ester, and the pyridine ring.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 6-cyanopicolinic acid. This carboxylic acid can then be coupled with various amines to form amides.

-

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible linker.

-

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, leading to the formation of pyridine-2,6-dicarboxylic acid derivatives.

-

Nucleophilic Addition to the Cyano Group: The cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

Caption: Key Chemical Transformations of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4]

Pharmaceutical Intermediates

The pyridine scaffold is a common feature in many pharmaceuticals. This compound serves as a precursor for the synthesis of compounds targeting various therapeutic areas, including neurological disorders.[4] The cyano and ester functionalities allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties to optimize drug candidates.

Agrochemical Research

In the field of agrochemicals, this compound is utilized in the development of novel pesticides and herbicides.[4] The pyridine moiety is present in a number of successful crop protection agents, and the reactivity of this compound allows for the systematic modification of molecular structures to enhance efficacy and selectivity.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling constants are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the cyano group, the carbonyl carbon of the ester, and the methyl carbon. |

| FTIR | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern can provide further structural confirmation. |

| HPLC | A single major peak under appropriate chromatographic conditions, used to assess purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the strategic elaboration of its structure to generate diverse libraries of compounds for biological screening. This guide has provided a foundational understanding of its properties, synthesis, and applications, which will be of value to researchers working at the forefront of chemical synthesis and life sciences.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinecarbonitriles, a class of heterocyclic compounds featuring a pyridine ring substituted with one or more nitrile groups, represent a cornerstone of modern organic synthesis and are integral to the development of a vast array of commercial products. From life-saving pharmaceuticals and innovative agrochemicals to advanced materials, the influence of these versatile scaffolds is undeniable. This technical guide provides a comprehensive exploration of the discovery and historical evolution of pyridinecarbonitriles. It navigates through the seminal moments of their initial synthesis, the revolutionary impact of industrial processes like ammoxidation, and the continuous innovation in synthetic methodologies that have cemented their importance in the chemical sciences. This guide is designed to offer researchers, scientists, and drug development professionals a deep, field-proven understanding of the causality behind experimental choices and the logical progression of scientific discovery in this critical area of chemistry.

The Dawn of Pyridinecarbonitriles: Foundational Syntheses

The story of pyridinecarbonitriles is intrinsically linked to the broader history of pyridine chemistry. While the German chemist Adolf von Baeyer was conducting pioneering work on the synthesis of pyridine derivatives in the late 19th and early 20th centuries, the specific discovery of pyridinecarbonitriles emerged from subsequent investigations into the functionalization of the pyridine ring.[1][2]

The three basic isomers of pyridinecarbonitrile—2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine—were not discovered simultaneously but rather through distinct synthetic efforts targeting the introduction of the cyano group onto the pyridine scaffold.

The Emergence of 3-Cyanopyridine (Nicotinonitrile)

The history of nicotinonitrile, arguably the most commercially significant of the isomers due to its role as a precursor to Vitamin B3 (niacin), began in the early 20th century. Initial reports in the 1920s described the formation of nicotinonitrile from the dehydration of its corresponding amide, nicotinamide. This classical approach remains a viable laboratory-scale synthesis.

A significant early industrial synthesis of nicotinonitrile involved the reaction of 3-bromopyridine with cuprous cyanide, a method detailed in a 1949 patent. This reaction provided a direct route to the 3-cyano substituted pyridine, albeit with the use of heavy metal reagents.

Pioneering the Synthesis of 2-Cyanopyridine

The first documented synthesis of 2-cyanopyridine dates back to a 1946 patent, which described the reaction of cyanogen with 1,3-dienes. This method represented a novel approach to constructing the cyanopyridine ring system. Other early methods for the preparation of 2-cyanopyridine involved the reaction of cyanide ions with activated pyridine N-oxides. The N-oxide functionality activates the 2- and 4-positions of the pyridine ring, facilitating nucleophilic attack by the cyanide ion.

The Path to 4-Cyanopyridine

The synthesis of 4-cyanopyridine historically followed similar pathways to its 2-isomer, often relying on the activation of the pyridine ring. The reaction of pyridine N-oxide with a cyanating agent could yield a mixture of 2- and 4-cyanopyridines. The industrial-scale production of 4-cyanopyridine, however, would later be dominated by the ammoxidation of 4-methylpyridine (γ-picoline).

The Evolution of Synthetic Methodologies: From Classical Reactions to Catalytic Revolutions

The journey of pyridinecarbonitrile synthesis is a compelling narrative of chemical innovation, driven by the need for more efficient, scalable, and environmentally benign processes.

Classical Synthetic Approaches

The foundational syntheses of pyridinecarbonitriles relied on established organic reactions, often characterized by harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents.

Table 1: Overview of Classical Synthetic Methods for Pyridinecarbonitriles

| Method | Pyridinecarbonitrile Isomer(s) | Key Reagents | General Conditions | Noteworthy Aspects |

| Dehydration of Amides | 3-Cyanopyridine (from Nicotinamide) | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Elevated temperatures | A direct and conceptually simple laboratory preparation.[3] |

| From Halopyridines | 2-, 3-, and 4-Cyanopyridines | Metal cyanides (e.g., CuCN, KCN) | High temperatures, polar solvents | A common method for introducing the cyano group via nucleophilic substitution. |

| From Pyridine N-Oxides | 2- and 4-Cyanopyridines | Cyanating agents (e.g., KCN, TMSCN) | Activation of the pyridine ring | Regioselectivity can be a challenge, often yielding a mixture of isomers. |

| Reaction with Cyanogen | 2-Cyanopyridine and derivatives | 1,3-Dienes | Elevated temperatures and pressures | An early, innovative approach to constructing the cyanopyridine skeleton.[4] |

Experimental Protocol: Classical Synthesis of 3-Cyanopyridine (Nicotinonitrile) by Dehydration of Nicotinamide

Objective: To synthesize 3-cyanopyridine via the dehydration of nicotinamide using phosphorus pentoxide.

Materials:

-

Nicotinamide (1 mole equivalent)

-

Phosphorus pentoxide (P₂O₅) (1.5-2 mole equivalents)

-

Sand (optional, as a heat moderator)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Ice bath

-

Sodium carbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask, thoroughly mix nicotinamide and phosphorus pentoxide. Adding sand can help to moderate the reaction.

-

Assemble a distillation apparatus, ensuring all glassware is dry.

-

Heat the mixture gently at first, then more strongly, to initiate the dehydration reaction. The reaction is exothermic.

-

The 3-cyanopyridine product will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

-

Once the distillation is complete, allow the apparatus to cool.

-

Dissolve the collected distillate in dichloromethane.

-

Wash the organic solution with a saturated sodium carbonate solution to neutralize any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude 3-cyanopyridine can be further purified by vacuum distillation or recrystallization.

Causality: The choice of a powerful dehydrating agent like phosphorus pentoxide is crucial for efficiently removing the elements of water from the primary amide group of nicotinamide to form the nitrile. The distillation allows for the in-situ removal of the product from the reaction mixture, driving the equilibrium towards the formation of the cyanopyridine.

The Ammoxidation Revolution: A Paradigm Shift in Industrial Production

The mid-20th century witnessed a transformative development in the industrial synthesis of pyridinecarbonitriles: the advent of catalytic vapor-phase ammoxidation. This process, which involves the reaction of a methylpyridine (picoline) with ammonia and oxygen (typically from air) over a solid-state catalyst at high temperatures, revolutionized the production of all three isomers.

The ammoxidation process offers several key advantages over classical methods:

-

High Efficiency and Selectivity: Modern catalysts provide high conversion rates of the starting picolines and excellent selectivity for the desired cyanopyridine isomer.

-

Cost-Effectiveness: The use of inexpensive starting materials (picolines, ammonia, and air) makes this a highly economical process for large-scale production.[5][6]

-

Continuous Operation: Ammoxidation is typically carried out in a continuous flow reactor, allowing for consistent and high-throughput production.

Modern Synthetic Advances: Precision, Efficiency, and Sustainability

While ammoxidation remains the industrial mainstay, contemporary research continues to explore novel and refined synthetic routes to pyridinecarbonitriles, often with a focus on functionalized derivatives, milder reaction conditions, and principles of green chemistry.

-

Direct C-H Cyanation: This atom-economical approach involves the direct introduction of a cyano group onto the pyridine ring, bypassing the need for pre-functionalized starting materials like halopyridines or N-oxides. These reactions often employ transition metal catalysts and various cyanide sources.

-

Multi-Component Reactions (MCRs): MCRs have emerged as a powerful tool for the one-pot synthesis of highly substituted and functionalized pyridinecarbonitriles from simple and readily available starting materials. These reactions offer high efficiency and molecular diversity. A notable example is the synthesis of 2-amino-3-cyanopyridine derivatives.

The Broad Impact of Pyridinecarbonitriles: Key Applications

The commercial value and scientific interest in pyridinecarbonitriles stem from their utility as versatile intermediates in the synthesis of a wide range of valuable products.

In the Realm of Pharmaceuticals

Pyridinecarbonitriles are indispensable building blocks in the pharmaceutical industry.

-

Nicotinonitrile (3-Cyanopyridine): As mentioned, its primary importance lies in its role as the direct precursor to nicotinic acid (niacin) and nicotinamide, essential B vitamins.[7]

-

2-Cyanopyridine: This isomer is a key intermediate in the synthesis of the bronchodilator rimiterol hydrobromide .[4]

-

Substituted Pyridinecarbonitriles: These are crucial for the synthesis of proton pump inhibitors such as omeprazole , lansoprazole , and pantoprazole .

In Agrochemicals: Protecting and Enhancing Crops

The pyridine ring is a common feature in many agrochemicals, and pyridinecarbonitriles serve as important precursors.

-

2-Cyanopyridine: Used in the synthesis of the herbicide picloram .

-

3-Cyanopyridine: A building block for the high-efficiency herbicide nicosulfuron .[1]

In Materials Science: The Future of Displays

The unique electronic properties of pyridinecarbonitrile derivatives have led to their application in the cutting-edge field of materials science.

-

Organic Light-Emitting Diodes (OLEDs): Certain substituted pyridinecarbonitriles have been developed as highly efficient blue thermally activated delayed fluorescence (TADF) emitters, which are crucial for the next generation of energy-efficient displays and lighting.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The history of pyridinecarbonitriles is a testament to the relentless pursuit of synthetic efficiency and the profound impact of chemical innovation on society. From their initial discovery through classical, often arduous, synthetic routes to the revolutionary development of industrial-scale ammoxidation and the elegance of modern catalytic methods, the journey of these heterocyclic compounds has been one of continuous advancement. Today, pyridinecarbonitriles are not merely chemical curiosities but are fundamental to the production of essential medicines, vital agricultural products, and pioneering materials. As synthetic methodologies continue to evolve towards greater sustainability and precision, the scope of applications for pyridinecarbonitriles is set to expand even further, ensuring their continued relevance and importance in the scientific and industrial landscape for years to come.

References

- 1. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

Methyl 6-cyanopicolinate IUPAC name and synonyms

An In-depth Technical Guide to Methyl 6-Cyanopicolinate for Advanced Research and Development

Executive Summary

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal and materials chemistry. Its unique trifunctional structure—comprising a pyridine core, a reactive cyano group, and a versatile methyl ester—offers multiple avenues for synthetic elaboration, making it an invaluable scaffold for the development of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its nomenclature, physicochemical properties, a validated synthesis protocol, analytical characterization, key applications in drug discovery, and essential safety protocols. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a definitive resource.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several names, which can be a source of ambiguity. The systematic IUPAC name is preferred for formal documentation, while common synonyms are frequently used in supplier catalogs and laboratory shorthand.

The definitive IUPAC name for this compound is Methyl 6-cyanopyridine-2-carboxylate .[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | Methyl 6-cyanopyridine-2-carboxylate | [1] |

| Common Name | This compound | [1] |

| Synonyms | 6-Cyano-2-pyridinecarboxylic acid methyl ester, 6-Cyanopicolinic acid methyl ester | [1][2] |

| CAS Number | 98436-83-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| SMILES | O=C(OC)C1=NC(C#N)=CC=C1 | [2] |

| InChIKey | RWTWEJPTYZWMEY-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. This compound is a stable, solid material under standard laboratory conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Appearance | White to light yellow solid, powder, or crystals | |

| Melting Point | 111-113.5 °C | |

| Boiling Point | 320.3 ± 27.0 °C (Predicted) | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |

Analytical Characterization: A Self-Validating System

Confirmation of the compound's identity and purity is critical. While a publicly available spectrum for this specific compound is not provided, its structure allows for a clear prediction of its ¹H NMR spectroscopic signature. A validated synthesis should yield a product consistent with these predictions.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The spectrum is expected to show four distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around δ 4.0 ppm . Based on the spectrum of the parent Methyl picolinate, this is a reasonable estimation.[5]

-

Three signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. Based on the known electronic effects and analysis of similar structures like Methyl 6-bromopicolinate[6], the expected pattern would be a triplet and two doublets, with coupling constants characteristic of ortho and meta coupling on a pyridine ring.

-

-

Infrared (IR) Spectroscopy: Key stretches would include a sharp, strong peak for the nitrile (C≡N) group around 2230 cm⁻¹ and a strong carbonyl (C=O) stretch for the ester around 1725 cm⁻¹ .

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 162.15 .

Synthesis Protocol: Cyanation of Methyl 6-bromopicolinate

The synthesis of this compound is most reliably achieved through nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The following protocol utilizes the well-established palladium-catalyzed cyanation of an aryl halide, a method known for its high functional group tolerance and good yields.[7] The starting material, Methyl 6-bromopicolinate, is commercially available.

Rationale and Causality

-

Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is chosen over more acutely toxic alkali metal cyanides (e.g., KCN, NaCN). It is less hygroscopic and its covalent nature reduces the concentration of free cyanide ions in solution, enhancing safety and often improving reaction control.[8]

-

Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃, is essential for the catalytic cycle. The ligand, dppf (1,1'-Bis(diphenylphosphino)ferrocene), is a robust, electron-rich phosphine that stabilizes the palladium center and facilitates the key oxidative addition and reductive elimination steps.

-

Solvent and Temperature: A high-boiling polar aprotic solvent like DMA (Dimethylacetamide) is used to ensure all reactants remain in solution and to allow the reaction to be heated sufficiently to overcome the activation energy of the C-Br bond cleavage.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried, 100-mL Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 6-bromopicolinate (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

-

Atmosphere Control: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dimethylacetamide (DMA) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by stirring with a 10% aqueous ammonia solution containing EDTA for 30 minutes to complex the zinc salts.

-

Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

-

Validation: Confirm the structure and purity of the isolated white to light-yellow solid using ¹H NMR, IR, and MS, comparing the data to the expected values outlined in Section 2.1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile starting point for drug discovery programs.[9][10] The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Strategic Value as a Building Block

The three key functional groups of this compound each provide a handle for distinct and orthogonal chemical transformations:

-

The Cyano Group (C6-position):

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide, which are excellent hydrogen bond donors and acceptors.

-

Reduction: Can be reduced to a primary amine, providing a site for further derivatization (e.g., amidation, sulfonylation).

-

Cyclization: Can participate in cyclization reactions to form fused heterocyclic systems.

-

-

The Methyl Ester (C2-position):

-

Amidation: Can be readily converted to a wide array of amides by reacting with amines, a common strategy for exploring structure-activity relationships (SAR).

-

Hydrolysis: Can be saponified to the corresponding carboxylic acid, improving water solubility or serving as another attachment point.

-

Reduction: Can be reduced to a primary alcohol.

-

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a site of basicity, which is critical for modulating solubility and target engagement.

This multifunctionality allows for the systematic and divergent synthesis of large compound libraries, accelerating the hit-to-lead optimization process in drug development.[11]

Caption: Role of this compound as a scaffold.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified as an irritant and is harmful if swallowed.

-

GHS Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocol

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

After Handling: Wash hands and face thoroughly after handling the material.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow hydrolysis by atmospheric moisture.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis, and immense synthetic versatility make it a cornerstone for researchers aiming to construct novel compounds with tailored biological or material properties. By understanding the principles governing its reactivity and handling it with the requisite care, scientists can fully leverage this powerful building block to accelerate discovery and development programs.

References

- 1. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]

- 2. 98436-83-0 | this compound | Esters | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [chemicalbook.com]

- 5. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 6. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 9. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectral Data Analysis of Methyl 6-cyanopicolinate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Methyl 6-cyanopicolinate (CAS 98436-83-0), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectral characteristics, this guide serves as a foundational reference for the identification, characterization, and quality control of this compound. The synthesis of technical interpretation with established spectroscopic principles ensures a self-validating framework for analytical workflows.

Introduction

This compound, with the molecular formula C₈H₆N₂O₂, is a substituted pyridine derivative featuring both a methyl ester and a nitrile functional group. These groups impart a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors.[1] Accurate and unambiguous structural confirmation is paramount for its application in regulated fields such as drug development. Spectroscopic analysis is the cornerstone of this characterization. This guide details the experimental and predicted spectral data, providing the rationale behind peak assignments and the interpretation of fragmentation patterns, thereby ensuring a high degree of scientific integrity.

Molecular Structure and Analytical Overview

A foundational understanding of the molecular structure is essential for interpreting its spectral output. The relationship between the chemical environment of each atom and its corresponding spectral signal is the core principle of these analytical techniques.

Figure 1: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Experimental Protocol: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

Data and Interpretation: The experimental ¹H NMR data for this compound is presented below.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| 8.34 | Doublet (d) | 7.9 | 1H | H-3 | Deshielded by the adjacent ring nitrogen and the electron-withdrawing ester group. Coupled to H-4. |

| 8.04 | Triplet (t) | 7.9 | 1H | H-4 | Appears as a triplet due to coupling with two adjacent protons (H-3 and H-5). Its downfield shift is characteristic of pyridine ring protons. |

| 7.88 | Doublet (d) | 7.8 | 1H | H-5 | Deshielded by the ring current and the adjacent electron-withdrawing nitrile group. Coupled to H-4. |

| 4.04 | Singlet (s) | N/A | 3H | -OCH₃ | A characteristic singlet for methyl ester protons, with no adjacent protons to couple with. |

The observed splitting pattern (doublet-triplet-doublet) is characteristic of a 1,2,3-trisubstituted aromatic system, which is consistent with the picolinate ring structure. The downfield chemical shifts of the ring protons are expected due to the electron-withdrawing nature of the pyridine nitrogen, the methyl ester, and the nitrile group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

Note: Experimental ¹³C NMR data was not available in the cited literature. The following data is predicted based on established chemical shift increments and analysis of structurally similar compounds.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~164 | C=O (Ester) | Carbonyl carbons in esters typically resonate in this downfield region. |

| ~152 | C-2 | Attached to both the ring nitrogen and the ester group, leading to significant deshielding. |

| ~148 | C-6 | Attached to both the ring nitrogen and the nitrile group, causing strong deshielding. |

| ~140 | C-4 | Pyridine ring carbon, downfield shift due to the aromatic system. |

| ~131 | C-5 | Aromatic carbon adjacent to the nitrile-substituted carbon. |

| ~128 | C-3 | Aromatic carbon adjacent to the ester-substituted carbon. |

| ~117 | C≡N (Nitrile) | Nitrile carbons have a characteristic chemical shift in this range. |

| ~53 | -OCH₃ (Methyl) | Aliphatic carbon attached to an electronegative oxygen atom. |

The prediction accounts for the electron-withdrawing effects of the nitrogen heteroatom, the ester, and the nitrile functionalities, which cause the pyridine ring carbons to be significantly deshielded and appear at lower field compared to benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Note: Experimental IR data was not available in the cited literature. The following data is predicted based on characteristic group frequencies.

Experimental Protocol (Proposed): An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer with either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted Data and Interpretation:

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) | Characteristic stretching vibration for sp² C-H bonds. |

| ~2960 | C-H Stretch | Aliphatic (-OCH₃) | Characteristic stretching vibration for sp³ C-H bonds. |

| ~2230 | C≡N Stretch | Nitrile | A sharp, medium-to-strong intensity peak, highly characteristic of the nitrile group. |

| ~1730 | C=O Stretch | Ester | A strong, sharp absorption peak, indicative of the ester carbonyl group. |

| ~1600-1450 | C=C / C=N Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the pyridine ring. |

| ~1250 | C-O Stretch | Ester | Asymmetric stretching of the ester C-O bond. |

The presence of sharp, strong peaks around 2230 cm⁻¹ and 1730 cm⁻¹ would be the most definitive diagnostic features in an experimental IR spectrum, confirming the nitrile and ester functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol: The mass spectrum was obtained using an Electrospray Ionization (ESI) source in positive ion mode.[2] This "soft" ionization technique typically results in a prominent molecular ion peak with minimal fragmentation, which is ideal for confirming molecular weight.

Data and Interpretation:

-

Molecular Formula: C₈H₆N₂O₂

-

Molecular Weight: 162.15 g/mol

-

ESI-MS(+) Result: Calculated m/z for [M+H]⁺ = 163.05.[2]

The primary ion observed in the ESI mass spectrum would be the protonated molecule [M+H]⁺ at an m/z of 163. This directly confirms the molecular weight of the compound. Should fragmentation occur (e.g., through in-source collision-induced dissociation), several characteristic losses could be observed.

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

Fragmentation Analysis:

-

m/z 132: This peak would correspond to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion.

-

m/z 104: This fragment would result from the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), leaving the 6-cyanopyridine cation.

The observation of these fragments in a tandem MS (MS/MS) experiment would provide unequivocal support for the structure of this compound.

Conclusion

The comprehensive analysis of the available experimental and predicted spectral data provides a robust and self-consistent characterization of this compound. The ¹H NMR and ESI-MS data definitively confirm the molecular structure and weight.[1][2] The predicted ¹³C NMR and IR data, based on established spectroscopic principles, complement this analysis by providing expected values for key functional groups. This technical guide serves as an authoritative reference for scientists, ensuring the confident identification and use of this important chemical intermediate in research and development settings.

References

Electronic Properties and General Reactivity

An In-Depth Technical Guide to the Reactivity of the Cyano Group in Picolinates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical reactivity of the cyano functional group when attached to a picolinate (pyridine) scaffold. Picolinonitriles, or cyanopyridines, are crucial intermediates in organic synthesis and form the backbone of numerous pharmaceutical and agrochemical compounds.[1] The strategic placement of the electron-withdrawing pyridine ring significantly influences the electrophilic character of the nitrile carbon, modulating its reactivity in a variety of important chemical transformations. This document details key reactions, explains the causality behind experimental choices, outlines detailed protocols, and visualizes reaction pathways to serve as a robust resource for professionals in the field.

The cyano group (—C≡N) is a highly polar functional group with an sp-hybridized carbon atom. The potent electron-withdrawing nature of the nitrogen atom induces a significant partial positive charge on the carbon, rendering it susceptible to nucleophilic attack.[2][3][4] In the context of picolinonitriles, the pyridine ring itself acts as an additional electron-withdrawing entity, further enhancing the electrophilicity of the nitrile carbon.[5][6] This heightened reactivity is a cornerstone of the synthetic versatility of these compounds.

The primary modes of reactivity for the cyano group in picolinates can be categorized as:

-

Hydrolysis: Conversion to amides or carboxylic acids.

-

Reduction: Transformation into primary amines.

-

Nucleophilic Addition: Formation of new carbon-carbon bonds with organometallic reagents.

-

Cycloaddition: Synthesis of nitrogen-containing heterocycles.

-

Metal-Catalyzed Reactions: Functionalization of the pyridine ring while retaining the cyano moiety.

References

Methodological & Application

Methyl 6-Cyanopicolinate: A Versatile Precursor for Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern pharmaceutical synthesis, the pyridine ring system stands as a cornerstone scaffold, present in a multitude of clinically significant molecules. Among the diverse array of substituted pyridines, methyl 6-cyanopicolinate has emerged as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive cyano group and a readily transformable methyl ester, offers medicinal chemists a powerful handle to construct complex molecular architectures. This guide provides an in-depth exploration of this compound as a precursor, detailing its material properties, key synthetic transformations with step-by-step protocols, and its strategic application in the design of novel therapeutics. The nitrile moiety, in particular, is not merely a synthetic intermediate but also serves as a valuable pharmacophore and a bioisostere for other functional groups, enhancing the strategic depth of this precursor in drug design.[1][2]

Material Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical precursor is paramount in a research and development setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 98436-83-0 | [3][4][5][6] |

| Molecular Formula | C₈H₆N₂O₂ | [3][5][6] |

| Molecular Weight | 162.15 g/mol | [3][5][6] |

| Appearance | White to light yellow solid | [3] |

| Boiling Point | 320.3°C at 760 mmHg | [3] |

| Storage | Room temperature, stored under inert gas | [3] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Infrared (IR) | Conforms to structure |

Note: Detailed spectra should be acquired and interpreted by the end-user for verification.

Safety and Handling

This compound and related picolinic acid derivatives require careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][8]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Rinse mouth and seek medical advice.

-

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily derived from the selective transformation of its cyano and methyl ester functionalities. Below are detailed protocols for two fundamental conversions that yield valuable downstream intermediates for pharmaceutical synthesis.

Diagram: Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Protocol 1: Partial Hydrolysis of the Nitrile to a Primary Amide

The conversion of a nitrile to a primary amide is a crucial step in the synthesis of many pharmaceutical ingredients. This transformation can often be achieved under controlled basic or acidic conditions, or with the aid of a catalyst. The following protocol describes a mild, base-catalyzed hydrolysis using hydrogen peroxide.

Objective: To synthesize methyl 6-carbamoylpicolinate from this compound.

Causality of Experimental Choices: The use of hydrogen peroxide in a basic medium (e.g., with a carbonate or hydroxide base) allows for the selective partial hydrolysis of the nitrile to the amide, often minimizing the over-hydrolysis to the carboxylic acid. The reaction temperature is kept moderate to control the rate of reaction and prevent side product formation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and water.

-

Addition of Base: Add a catalytic amount of a base, for example, potassium carbonate (0.2 eq).

-

Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench any remaining hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 6-carbamoylpicolinate.

Protocol 2: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group to a primary amine opens up a vast array of synthetic possibilities, including the introduction of the aminomethyl moiety, which is a common structural motif in bioactive molecules. Catalytic hydrogenation is a widely used and efficient method for this transformation.[9]

Objective: To synthesize methyl 6-(aminomethyl)picolinate from this compound.

Causality of Experimental Choices: Catalytic hydrogenation using Raney nickel or palladium on carbon is a standard and effective method for nitrile reduction.[9] The use of a protic solvent like ethanol or methanol is common, and the addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts. The reaction is performed under a positive pressure of hydrogen gas to ensure efficient reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. A small amount of ammonia can be added to the solvent.

-

Addition of Catalyst: Carefully add a catalytic amount of Raney nickel (slurry in water or ethanol) or palladium on carbon (5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake or by analytical techniques such as TLC or HPLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude methyl 6-(aminomethyl)picolinate can be purified by column chromatography or by salt formation and recrystallization.

Strategic Applications in Pharmaceutical Synthesis

The Nitrile Group as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability, is a powerful strategy. The nitrile group is a well-established bioisostere for several functional groups, including:

-

Carbonyl group: The linear geometry and polar nature of the nitrile can mimic the dipole moment of a carbonyl group, allowing it to participate in similar non-covalent interactions within a protein binding pocket.[1][2]

-

Halogens: The nitrile can act as a bioisostere for halogens like bromine or iodine, mimicking their size and electronic properties.[2]

-

Azomethine-water complex: In certain heterocyclic systems, a cyano group can mimic the hydrogen bonding pattern of an azomethine-water bridge.[2]

By incorporating a nitrile group, medicinal chemists can fine-tune the electronic properties of an aromatic ring, block sites of metabolic oxidation, and introduce key polar interactions to improve target engagement.[1][2]

Diagram: Bioisosteric Relationships of the Nitrile Group

Caption: Bioisosteric relationships of the nitrile functional group.

Precursor to Amide-Containing Bioactive Molecules

The synthesis of methyl 6-carbamoylpicolinate (from Protocol 1) provides a key intermediate for the synthesis of various bioactive molecules where the picolinamide scaffold is present. The amide and ester functionalities can be further manipulated. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Precursor to Aminomethyl-Substituted Heterocycles

The product of Protocol 2, methyl 6-(aminomethyl)picolinate, is a valuable building block for introducing a flexible aminomethyl linker. This primary amine can be acylated, alkylated, or used in reductive amination reactions to append a wide range of substituents, a common strategy in the development of enzyme inhibitors and receptor ligands.

Conclusion

This compound is a high-value precursor for pharmaceutical synthesis, offering multiple avenues for molecular elaboration. Its strategic importance is underscored by the versatility of its cyano and methyl ester functional groups, which can be transformed into key pharmacophores such as amides and amines. Furthermore, the nitrile group's role as a bioisostere provides an additional layer of sophistication in rational drug design. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage the synthetic potential of this compound in their pursuit of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 98436-83-0 | this compound | Esters | Ambeed.com [ambeed.com]

- 6. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

Application Note: Methyl 6-cyanopicolinate as a Versatile Scaffold for the Synthesis of Novel Nitrogen-Containing Heterocycles

Introduction

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique structural and electronic properties grant them the ability to interact with biological targets with high specificity and affinity. Consequently, the development of efficient and modular synthetic routes to novel heterocyclic scaffolds is a cornerstone of modern medicinal and process chemistry. Methyl 6-cyanopicolinate has emerged as a particularly valuable and versatile starting material in this endeavor. Its structure incorporates three key reactive sites: an electrophilic cyano group, a nucleophilic pyridine nitrogen, and a modifiable methyl ester. This trifecta of functionality allows for a diverse range of chemical transformations, enabling access to a wide variety of fused and unfused heterocyclic systems.

This technical guide provides an in-depth exploration of synthetic strategies utilizing this compound as a precursor for novel heterocyclic compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Mechanistic Insights

The strategic diversification of this compound hinges on the selective manipulation of its cyano and ester functionalities. The electron-withdrawing nature of the pyridine ring and the ester group activates the cyano group, making it a prime target for nucleophilic addition and cycloaddition reactions.

Strategy 1: [3+2] Cycloaddition of the Cyano Group for Tetrazole Synthesis

The conversion of nitriles to tetrazoles is a powerful transformation in medicinal chemistry, as the 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3] The most direct route to these heterocycles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[4]

Mechanistic Rationale: The reaction is catalyzed by Brønsted or Lewis acids, which activate the nitrile group by coordinating to the nitrogen atom, thereby increasing its electrophilicity and rendering it more susceptible to attack by the azide anion.[5] The reaction can proceed through a concerted [3+2] cycloaddition or a stepwise mechanism involving the formation of an intermediate imidoyl azide, which subsequently cyclizes.[4] Catalysts such as zinc salts, cobalt complexes, or silica sulfuric acid have been shown to efficiently promote this reaction, often under mild conditions.[3][5][6]

Caption: Key synthetic transformations of this compound.

Strategy 2: Condensation Reactions for Fused Heterocyclic Systems

The juxtaposition of the cyano group and the pyridine ring nitrogen in this compound allows for the construction of fused bicyclic heterocycles, which are prevalent in numerous biologically active molecules.[7][8] These syntheses typically involve a multi-component reaction or a stepwise condensation-cyclization sequence. For example, reacting 2-amino-3-cyanopyridine derivatives (accessible from precursors like this compound) with various reagents can lead to the formation of pyrido[2,3-d]pyrimidine cores.[8][9]

Mechanistic Rationale: In a typical reaction, a dinucleophile or a reagent that generates a nucleophilic center in situ will first attack the electrophilic carbon of the cyano group. The resulting intermediate then undergoes an intramolecular cyclization, where a newly formed nucleophilic center attacks an electrophilic site within the pyridine ring or a side chain, leading to the fused ring system. The choice of reactants dictates the final heterocyclic structure. For instance, condensation with guanidine can yield aminopyrimidine rings fused to the pyridine core.

Caption: Lewis acid activation in [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of representative heterocyclic derivatives from this compound.

Protocol 1: Synthesis of Methyl 6-(1H-tetrazol-5-yl)picolinate

This protocol describes a reliable method for the [3+2] cycloaddition of the cyano group using sodium azide and zinc chloride as a catalyst.[5]

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Zinc Chloride (ZnCl₂) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).

-

Causality Note: Zinc chloride acts as a Lewis acid catalyst, activating the nitrile for nucleophilic attack by the azide ion.[5] Handling of sodium azide requires caution as it is highly toxic and potentially explosive.

-

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Acidify the aqueous layer to pH ~3 with 1 M HCl. This step protonates the tetrazole ring, making it more soluble in the organic layer.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl 6-(1H-tetrazol-5-yl)picolinate.

| Parameter | Condition | Rationale |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid activation of the nitrile group.[5] |

| Azide Source | Sodium Azide (NaN₃) | Provides the N₃⁻ nucleophile for the cycloaddition.[3] |

| Solvent | DMF | High-boiling polar aprotic solvent, good for solubilizing reagents. |

| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Work-up pH | ~3 | Protonation of the tetrazole ring to facilitate extraction. |

Table 1: Summary of Reaction Parameters for Tetrazole Synthesis.

Protocol 2: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general approach for constructing a fused pyridopyrimidine system, a common scaffold in kinase inhibitors. This example involves the condensation of a 2-amino-3-cyanopyridine derivative (hypothetically derived from the starting material) with formic acid.[8]

Materials:

-

2-Amino-3-cyano-6-methoxypyridine (1.0 eq) (Assumed intermediate)

-

Formic Acid (excess)

-

Concentrated Sulfuric Acid (catalytic)

-

Ice-water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-amino-3-cyano-6-methoxypyridine derivative (1.0 eq) in an excess of formic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Causality Note: The acid catalyzes both the initial formylation of the amino group and the subsequent intramolecular cyclization onto the nitrile.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture over crushed ice. The product should precipitate out of the acidic solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-amino-7-methoxypyrido[2,3-d]pyrimidin-5(8H)-one.

| Compound Name | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) |